5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine
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Overview
Description
5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine: is a heterocyclic compound that features a bromine atom and a diethoxymethyl group attached to an imidazo[4,5-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a diethoxymethylating agent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-b]pyrazine core.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyrazines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: The compound is also used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
- 5-Bromo-2-(dimethoxymethyl)-3H-imidazo[4,5-b]pyrazine
- 5-Bromo-2-(methoxymethyl)-3H-imidazo[4,5-b]pyrazine
- 5-Bromo-2-(ethoxymethyl)-3H-imidazo[4,5-b]pyrazine
Comparison: Compared to its analogs, 5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine offers unique reactivity due to the presence of the diethoxymethyl group. This group can influence the compound’s solubility, stability, and overall reactivity, making it distinct from other similar compounds. Its specific electronic and steric properties can also affect its interactions in chemical and biological systems, providing unique advantages in various applications.
Properties
IUPAC Name |
5-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-3-16-10(17-4-2)9-14-7-8(15-9)13-6(11)5-12-7/h5,10H,3-4H2,1-2H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXRILLAIBVQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=NC=C(N=C2N1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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